m-PEG12-NHS ester

描述

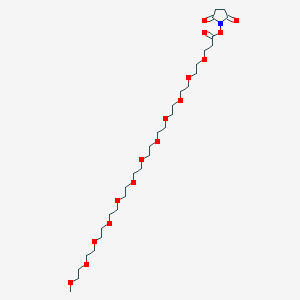

m-PEG12-NHS ester: is a polyethylene glycol (PEG) derivative that contains a methoxy-terminated PEG chain and an N-hydroxysuccinimide (NHS) ester functional group. This compound is widely used in bioconjugation and surface modification applications due to its ability to react with primary amines, forming stable amide bonds .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of m-PEG12-NHS ester typically involves the activation of a PEG chain with an NHS ester. The process begins with the reaction of PEG with succinic anhydride to form a PEG-succinate intermediate. This intermediate is then reacted with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The final product is typically purified using techniques such as column chromatography and characterized by methods like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .

化学反应分析

Reaction Mechanism with Primary Amines

The NHS ester group in m-PEG12-NHS ester reacts selectively with primary amines (e.g., lysine residues in proteins or amine-modified surfaces) under mildly alkaline conditions (pH 7.2–9.0). This nucleophilic substitution results in a stable amide bond and releases N-hydroxysuccinimide as a byproduct .

Key Reaction Steps :

-

Activation : The NHS ester is pre-activated, eliminating the need for carbodiimide catalysts.

-

Nucleophilic Attack : A primary amine’s lone pair attacks the carbonyl carbon of the NHS ester.

-

Bond Formation : A tetrahedral intermediate collapses, releasing NHS and forming an amide bond .

Table 1: Optimal Reaction Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| pH Range | 7.2–9.0 | |

| Temperature | 4°C (prolonged) to 25°C (rapid) | |

| Reaction Time | 0.5–4 hours | |

| Hydrolysis Half-Life | 4–5 hours (pH 7.0, 0°C) |

-

Hydrolysis Competition : NHS esters hydrolyze in aqueous solutions, with rates accelerating at higher pH. At pH 8.6 and 4°C, hydrolysis half-life drops to 10 minutes .

-

Quenching : Tris or glycine buffers terminate reactions by competing with unreacted NHS esters .

Protein PEGylation

This compound is widely used to PEGylate therapeutic proteins (e.g., antibodies, enzymes) to:

-

Enhance Solubility : PEG spacers reduce aggregation by shielding hydrophobic regions .

-

Prolong Circulation : PEGylation minimizes renal clearance and immunogenicity .

-

Stabilize Structure : Conjugation protects against proteolytic degradation .

Example : PEGylation of interferon-α with this compound increased its half-life from 4 hours to 40 hours in vivo .

Surface Functionalization

-

Nanoparticle Modification : NHS esters covalently attach targeting ligands (e.g., antibodies) to drug-loaded nanoparticles .

-

Biosensor Development : PEG spacers reduce non-specific binding on sensor surfaces .

Table 2: PEG-NHS Ester Variants

-

Branched PEGs : Provide higher surface coverage but may impede binding sites .

-

Longer PEGs (e.g., PEG24): Improve solubility but reduce conjugation efficiency due to increased flexibility .

Stability and Storage

-

Storage : −20°C in a desiccated, inert atmosphere to prevent hydrolysis .

-

Reconstitution : Use anhydrous DMSO or buffer (pH ≤ 7.0) to minimize pre-reaction hydrolysis .

Limitations and Mitigations

科学研究应用

Bioconjugation

Overview : Bioconjugation involves the covalent attachment of biomolecules to other molecules, enhancing their properties for therapeutic and diagnostic applications.

-

Protein PEGylation : m-PEG12-NHS ester is extensively used for the PEGylation of proteins, which improves their pharmacokinetics by increasing solubility and stability while reducing immunogenicity. This modification is crucial in developing therapeutic proteins that require prolonged circulation in the bloodstream.

Property Before PEGylation After PEGylation Solubility Low High Stability Low High Immunogenicity High Low - Case Study : A study demonstrated that PEGylated interferon-alpha showed improved pharmacodynamics compared to its unmodified counterpart, leading to better patient outcomes in hepatitis C treatment (Thermo Fisher Scientific) .

Drug Delivery Systems

Overview : this compound is utilized in formulating drug delivery systems that enhance the bioavailability of therapeutics.

- Nanoparticle Formulation : By conjugating this compound to nanoparticles, researchers can create drug carriers that evade the immune system and achieve targeted delivery. This application is particularly beneficial in cancer therapy where localized drug action is desired.

- Case Study : Research involving this compound-modified liposomes showed significant improvements in the delivery efficiency of chemotherapeutic agents, resulting in reduced side effects and enhanced therapeutic efficacy (PubChem) .

Diagnostics

Overview : The compound serves as a vital tool in the development of diagnostic assays.

- Labeling Biomolecules : this compound can be used to label antibodies or antigens, facilitating their detection in various immunoassays such as ELISA (Enzyme-Linked Immunosorbent Assay).

- Case Study : A study highlighted the use of PEGylated antibodies in ELISA formats, which demonstrated increased sensitivity and specificity for detecting biomarkers associated with diseases like cancer (Thermo Fisher Scientific) .

Surface Modification

Overview : The compound is employed to modify surfaces for improved biocompatibility and functionality.

- Assay Surfaces : Coating assay surfaces with this compound enhances the binding of biomolecules while minimizing non-specific interactions, crucial for accurate assay results.

- Case Study : Surface modifications using this compound have been shown to significantly reduce background noise in biosensors, improving detection limits and overall assay performance (Thermo Scientific) .

Research Applications

Overview : Beyond therapeutic uses, this compound is pivotal in various research settings.

- Protein Engineering : Researchers utilize this compound to engineer proteins with novel functionalities through site-specific modifications.

- Case Study : In a study focused on enzyme engineering, this compound was used to modify lysine residues on enzymes, resulting in enhanced catalytic activity and stability under harsh conditions (PubChem) .

作用机制

The mechanism of action of m-PEG12-NHS ester involves the formation of a covalent bond between the NHS ester group and a primary amine. The NHS ester is highly reactive and forms a stable amide bond with the amine, resulting in the PEGylation of the target molecule. This modification can enhance the solubility, stability, and bioavailability of the target molecule by increasing its hydrodynamic volume and reducing non-specific interactions .

相似化合物的比较

- m-PEG8-NHS ester

- m-PEG24-NHS ester

- m-PEG4-NHS ester

- m-PEG37-NHS ester

Comparison: m-PEG12-NHS ester is unique due to its specific PEG chain length, which provides a balance between solubility and steric hindrance. Compared to shorter PEG chains like m-PEG4-NHS ester, this compound offers better solubility and reduced non-specific binding. On the other hand, longer PEG chains like m-PEG24-NHS ester may provide greater steric protection but can also lead to increased viscosity and reduced reactivity .

生物活性

m-PEG12-NHS ester is a polyethylene glycol (PEG) derivative that features an N-hydroxysuccinimide (NHS) ester functional group, making it a valuable tool in bioconjugation and drug development, particularly in the synthesis of PROTACs (Proteolysis Targeting Chimeras). This compound is noted for its ability to enhance the solubility and stability of conjugated biomolecules, facilitating targeted delivery and improved therapeutic efficacy.

- Molecular Formula : C32H59NO17

- Molecular Weight : 729.81 g/mol

- CAS Number : 2207596-93-6

- Purity : >90% upon shipping

The NHS ester group in this compound reacts specifically with primary amines, such as those found on lysine residues in proteins. This reaction forms stable amide bonds, allowing for the efficient pegylation of proteins and peptides. The hydrophilic nature of PEG helps to increase the solubility of the conjugated compound in aqueous environments, which is crucial for biological applications.

1. Synthesis of PROTACs

This compound serves as a linker in the synthesis of PROTACs, which are designed to target specific proteins for degradation via the ubiquitin-proteasome system. By connecting a ligand for an E3 ubiquitin ligase with a ligand for the target protein, this compound enhances the efficacy of these compounds.

2. Improved Stability and Solubility

The inclusion of PEG chains like m-PEG12 increases the overall stability and solubility of conjugated proteins, reducing aggregation in solution. This property is critical when formulating therapeutic proteins for clinical use.

| Property | Impact |

|---|---|

| Solubility | Enhanced solubility in physiological conditions due to PEG's hydrophilicity . |

| Stability | Reduced aggregation and improved shelf-life when stored . |

Case Study 1: HIV Inhibition

In a study involving the PIE12 trimer, researchers linked the peptide using this compound, resulting in a significant increase in potency against various HIV strains. The optimized linker length was found to be critical for maintaining high activity levels.

Case Study 2: Antibody Drug Conjugates (ADCs)

This compound has been explored for use in ADCs, where it facilitates the attachment of cytotoxic drugs to antibodies. The PEG linker improves circulation time and reduces immunogenicity, enhancing therapeutic effectiveness.

Research Findings

Recent studies have shown that different lengths of PEG linkers can significantly affect biological activity. For instance, while shorter linkers may enhance initial binding, longer linkers like m-PEG12 provide optimal balance between flexibility and steric hindrance.

| Linker Length | IC50 (nM) | Notes |

|---|---|---|

| PEG4 | 50 | High initial binding but reduced stability |

| m-PEG12 | 10 | Optimal potency with enhanced stability |

| PEG24 | 15 | Good stability but less effective than m-PEG12 |

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55NO16/c1-35-6-7-37-10-11-39-14-15-41-18-19-43-22-23-45-26-27-46-25-24-44-21-20-42-17-16-40-13-12-38-9-8-36-5-4-30(34)47-31-28(32)2-3-29(31)33/h2-27H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXRHHJWXLKMTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55NO16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。